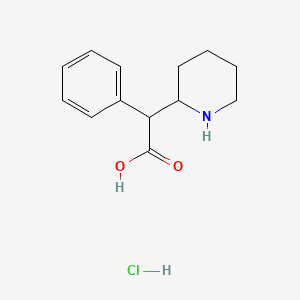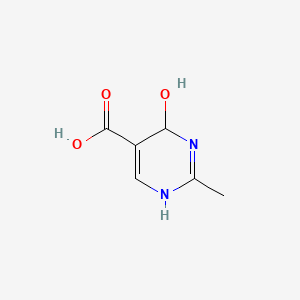![molecular formula C25H25NO2 B586902 [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1537889-07-8](/img/structure/B586902.png)
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Overview
Description
JWH 122 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is an expected phase I metabolite of JWH 122, a synthetic cannabinoid that displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This compound is detectable in serum and urine and is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 122 N-(4-hydroxypentyl) metabolite involves the hydroxylation of the N-alkyl chain of JWH 122. The reaction typically requires specific conditions to ensure the hydroxylation occurs at the desired position on the pentyl chain. Common solvents used in the synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with reaction temperatures carefully controlled to optimize yield .
Industrial Production Methods
Industrial production of JWH 122 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
JWH 122 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .
Scientific Research Applications
JWH 122 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological matrices such as urine and serum. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids, providing insights into their physiological effects and potential health risks .
Mechanism of Action
The mechanism of action of JWH 122 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- JWH 018 N-(4-hydroxypentyl) metabolite
- JWH 073 N-(4-hydroxybutyl) metabolite
- JWH 210 N-(4-hydroxypentyl) metabolite
Uniqueness
JWH 122 N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation pattern on the pentyl chain, which distinguishes it from other synthetic cannabinoid metabolites. This unique structure influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Properties
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJTHSXFZPIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017716 | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-07-8 | |
| Record name | 4-Hydroxy JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


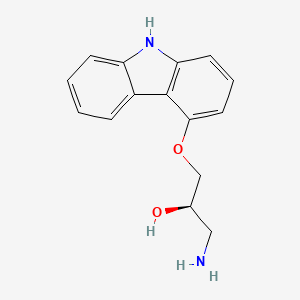
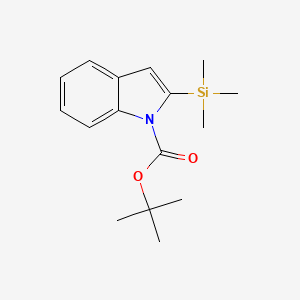
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)

![1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B586825.png)
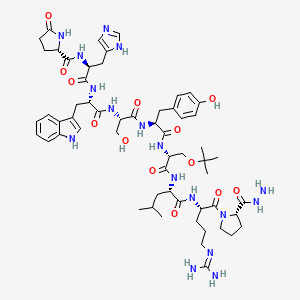
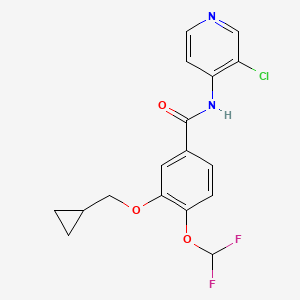
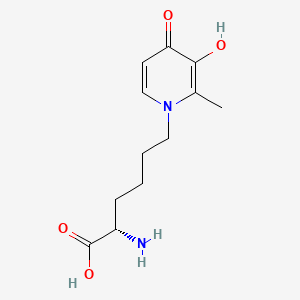
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
